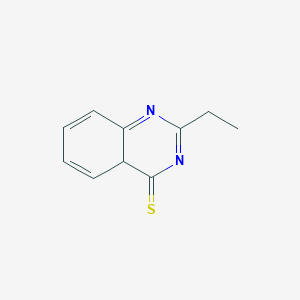
2-ethyl-4aH-quinazoline-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4aH-quinazoline-4-thione is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a thione group in the structure of this compound adds to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Cyclization of Precursors: One common method involves the cyclization of 2-aminobenzamides with appropriate reagents.
Thionation of Oxo Analogs: Another approach is the thionation of quinazolin-4-ones using reagents like phosphorus pentasulfide.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: Quinazoline-4-thione derivatives can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of quinazoline-4-thione can lead to the formation of quinazoline-4-ol derivatives.
Substitution: The thione group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Quinazoline-4-ol derivatives.
Substitution: Alkylated quinazoline derivatives.
Scientific Research Applications
2-Ethyl-4aH-quinazoline-4-thione has been explored for various scientific research applications due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Quinazoline derivatives, including this compound, have shown potential as antimicrobial and anticancer agents.
Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-ethyl-4aH-quinazoline-4-thione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Quinazoline-4-one: Lacks the thione group, resulting in different chemical reactivity and biological activity.
2-Methylquinazoline-4-thione: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its properties.
Quinazoline-2,4-dione: Contains two oxo groups instead of a thione group, affecting its reactivity and applications.
Uniqueness:
- The presence of the thione group in 2-ethyl-4aH-quinazoline-4-thione imparts unique chemical properties, making it more reactive in certain types of reactions.
- Its specific structure allows for distinct interactions with biological targets, contributing to its potential therapeutic applications .
Properties
Molecular Formula |
C10H10N2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
2-ethyl-4aH-quinazoline-4-thione |
InChI |
InChI=1S/C10H10N2S/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-7H,2H2,1H3 |
InChI Key |
YUXKANUOLSFIAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=S)C2C=CC=CC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















